molecular formula C12H16BClO3 B6320982 2-(3-Chloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 1310949-94-0

2-(3-Chloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No.: B6320982
CAS No.: 1310949-94-0
M. Wt: 254.52 g/mol
InChI Key: CVQSBMHGPHECHC-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a boron atom within a dioxaborinane ring, which is substituted with a 3-chloro-4-methoxyphenyl group and two methyl groups. The presence of the boron atom makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 3-chloro-4-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:

3-Chloro-4-methoxyphenylboronic acid+PinacolThis compound\text{3-Chloro-4-methoxyphenylboronic acid} + \text{Pinacol} \rightarrow \text{this compound} 3-Chloro-4-methoxyphenylboronic acid+Pinacol→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction where the compound reacts with aryl or vinyl halides to form biaryl or alkenyl derivatives.

    Protodeboronation: The removal of the boron group under acidic or basic conditions.

    Oxidation: Conversion of the boronic ester to the corresponding phenol using oxidizing agents.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, ethanol).

    Protodeboronation: Acids (e.g., HCl) or bases (e.g., NaOH).

    Oxidation: Hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃).

Major Products

    Suzuki-Miyaura Coupling: Biaryl or alkenyl derivatives.

    Protodeboronation: 3-Chloro-4-methoxyphenyl derivatives.

    Oxidation: 3-Chloro-4-methoxyphenol.

Scientific Research Applications

2-(3-Chloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is used in various scientific research applications:

    Chemistry: As a reagent in cross-coupling reactions to synthesize complex organic molecules.

    Biology: In the development of boron-containing drugs and bioactive molecules.

    Medicine: Potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: In the synthesis of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects primarily through its ability to participate in cross-coupling reactions. The boron atom in the dioxaborinane ring facilitates the formation of carbon-carbon bonds in the presence of palladium catalysts. The mechanism involves the transmetalation of the boron atom to the palladium catalyst, followed by reductive elimination to form the desired product.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic Acid
  • 4-Methoxyphenylboronic Acid
  • 3-Chlorophenylboronic Acid

Uniqueness

2-(3-Chloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to the presence of both chloro and methoxy substituents on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. Additionally, the dioxaborinane ring provides stability and enhances its utility in various synthetic applications.

Properties

IUPAC Name

2-(3-chloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BClO3/c1-12(2)7-16-13(17-8-12)9-4-5-11(15-3)10(14)6-9/h4-6H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQSBMHGPHECHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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